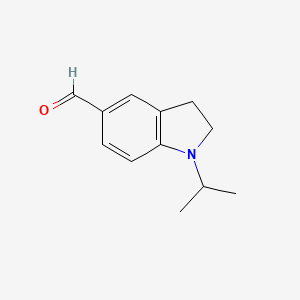

1-Isopropyl-2,3-dihydro-1H-indole-5-carbaldehyde

描述

1-Isopropyl-2,3-dihydro-1H-indole-5-carbaldehyde is a useful research compound. Its molecular formula is C12H15NO and its molecular weight is 189.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

1-Isopropyl-2,3-dihydro-1H-indole-5-carbaldehyde, also known as 1-Isopropylindoline-5-carbaldehyde, is a unique chemical compound. It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors , indicating a broad spectrum of potential targets.

Mode of Action

Indole derivatives are known to interact with their targets, leading to various changes in cellular processes . The exact nature of these interactions and the resulting changes would depend on the specific targets involved.

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that these compounds can affect multiple biochemical pathways.

Result of Action

Given the wide range of biological activities associated with indole derivatives , it can be inferred that the compound could have diverse effects at the molecular and cellular levels.

生化分析

Biochemical Properties

1-Isopropyl-2,3-dihydro-1H-indole-5-carbaldehyde plays a crucial role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. The compound’s indole ring structure allows it to participate in multiple biochemical pathways, including those involving enzyme inhibition and activation . For instance, it can interact with cytochrome P450 enzymes, which are essential for drug metabolism and the synthesis of cholesterol, steroids, and other lipids .

Cellular Effects

This compound has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound can affect the expression of genes involved in cell cycle regulation, apoptosis, and stress responses. Additionally, it can alter cellular metabolism by interacting with metabolic enzymes, leading to changes in the levels of key metabolites .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can bind to specific receptors or enzymes, leading to their inhibition or activation . For example, it may inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling and regulation . This inhibition can result in altered phosphorylation states of target proteins, ultimately affecting cellular functions and processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound can result in sustained changes in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced cellular function and protection against oxidative stress . At high doses, it can cause toxic or adverse effects, including cellular damage and apoptosis . Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism and function . The compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in the levels of metabolites . For example, it may influence the synthesis and degradation of amino acids, lipids, and nucleotides .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can affect its biological activity and function, as it may concentrate in specific tissues or organelles .

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function . The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with other biomolecules and its overall impact on cellular processes .

生物活性

1-Isopropyl-2,3-dihydro-1H-indole-5-carbaldehyde is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula: C12H15NO

- Molecular Weight: 189.25 g/mol

- IUPAC Name: 1-propan-2-yl-2,3-dihydroindole-5-carbaldehyde

The compound features an indole ring structure, which is known for its ability to interact with various biological targets, influencing numerous cellular processes.

This compound exhibits biological activity primarily through its interactions with specific receptors and enzymes. The indole derivatives are recognized for their ability to bind with high affinity to multiple receptors, leading to a range of biological effects:

- Enzyme Interaction: The compound can inhibit or activate various enzymes involved in metabolic pathways.

- Receptor Binding: It interacts with receptors that modulate cellular signaling pathways, impacting gene expression and cellular metabolism.

- Antioxidant Activity: The compound has been shown to exhibit antioxidant properties, protecting cells from oxidative stress.

Biological Activities

The compound has demonstrated a wide array of biological activities, including:

- Antiviral Activity: Research indicates potential efficacy against viral infections.

- Anticancer Properties: Indole derivatives have been associated with antiproliferative effects on various cancer cell lines.

- Antimicrobial Effects: Significant activity against bacterial strains such as MRSA has been reported.

Table 1: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Antiviral | Effective against certain viral strains |

| Anticancer | Inhibits growth of cancer cell lines |

| Antimicrobial | Low MIC values against MRSA and other bacteria |

Case Studies and Research Findings

Recent studies have further elucidated the biological activity of this compound:

-

Antimicrobial Study:

A study evaluated the compound's effectiveness against Staphylococcus aureus, showing a minimum inhibitory concentration (MIC) as low as 0.98 μg/mL, indicating strong antibacterial potential against resistant strains like MRSA . -

Cytotoxicity Evaluation:

In vitro assays revealed that several derivatives of indole compounds exhibited significant antiproliferative effects on A549 lung cancer cells. The study highlighted the importance of structural modifications in enhancing biological activity . -

Molecular Docking Studies:

Computational analyses have suggested that the compound binds effectively to key proteins involved in cancer progression and microbial resistance, supporting its potential as a lead compound for drug development .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Isopropyl-2,3-dihydro-1H-indole-5-carbaldehyde?

The synthesis typically involves two key steps: (1) introduction of the isopropyl group at the indole nitrogen and (2) formylation at position 5.

- Isopropyl Substitution : Reacting 2,3-dihydro-1H-indole with isopropyl halides (e.g., isopropyl bromide) in the presence of a base (e.g., NaH) under anhydrous conditions.

- Formylation : The Vilsmeier-Haack reaction is effective for introducing the aldehyde group. Treat the isopropyl-substituted dihydroindole with DMF and POCl₃, followed by hydrolysis to yield the carbaldehyde .

- Purification : Column chromatography (e.g., silica gel with CH₂Cl₂/MeOH gradients) is recommended for isolating the final product .

Q. How can the purity and structure of this compound be validated experimentally?

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : The aldehyde proton appears as a singlet near δ 9.8–10.2 ppm. The isopropyl group shows a septet (CH) at δ 2.6–3.0 ppm and two doublets (CH₃) at δ 1.0–1.3 ppm.

- ¹³C NMR : The aldehyde carbon resonates at δ 190–200 ppm, while the quaternary carbons of the indole ring appear between δ 120–140 ppm .

- Mass Spectrometry (MS) : ESI-MS or HRMS confirms the molecular ion peak (e.g., [M+H]⁺) matching the molecular formula C₁₂H₁₅NO .

Q. What are the stability considerations for handling and storing this compound?

- Storage : Store under inert gas (N₂ or Ar) at –20°C to prevent oxidation of the aldehyde group.

- Decomposition Risks : Exposure to moisture or acids may lead to hydrate formation or aldol condensation. Use anhydrous solvents (e.g., dry DCM or THF) during reactions .

Advanced Research Questions

Q. What reaction mechanisms underpin the formylation of the indole core?

The Vilsmeier-Haack reaction proceeds via an electrophilic aromatic substitution (EAS) mechanism:

Chlorophosphorylation : DMF reacts with POCl₃ to form a chloroiminium intermediate.

Electrophilic Attack : The chloroiminium ion activates the indole ring at position 5, facilitating formylation.

Hydrolysis : Acidic workup releases the aldehyde group. Computational studies (DFT) suggest the electron-rich C5 position is favored due to resonance stabilization in the dihydroindole system .

Q. How do substituents (isopropyl, dihydro) influence the compound’s physicochemical properties?

- Isopropyl Group : Enhances lipophilicity (logP increases by ~1.5 units) and steric bulk, potentially affecting binding affinity in biological targets.

- Dihydro Structure : Reduces aromaticity, increasing conformational flexibility and solubility in polar solvents (e.g., logS increases by 0.3–0.5 compared to fully aromatic indoles) .

- Aldehyde Functionality : Enables Schiff base formation with amines, a key step in synthesizing hydrazone or imine derivatives for pharmacological screening .

Q. What advanced analytical methods can elucidate its reactivity in multicomponent reactions?

- In Situ IR Spectroscopy : Monitors aldehyde consumption during reactions (e.g., peak decay at ~1700 cm⁻¹ for C=O stretch).

- X-ray Crystallography : Resolves stereochemical outcomes in products derived from asymmetric reactions.

- HPLC-MS Coupling : Tracks reaction intermediates in real time, especially for air-sensitive transformations .

Q. Methodological Considerations

Q. How to optimize reaction yields in large-scale synthesis?

- Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkylation efficiency.

- Microwave Assistance : Reduces reaction time for formylation from 6–8 hours to 30–60 minutes at 80–100°C .

Q. What computational tools predict the compound’s bioactivity?

属性

IUPAC Name |

1-propan-2-yl-2,3-dihydroindole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c1-9(2)13-6-5-11-7-10(8-14)3-4-12(11)13/h3-4,7-9H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDLHBFVYGIYBSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCC2=C1C=CC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20390132 | |

| Record name | 1-Isopropyl-2,3-dihydro-1H-indole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20390132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876710-70-2 | |

| Record name | 1-Isopropyl-2,3-dihydro-1H-indole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20390132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。